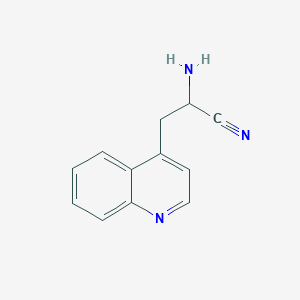

2-Amino-3-quinolin-4-yl-propionitrile

Beschreibung

Eigenschaften

Molekularformel |

C12H11N3 |

|---|---|

Molekulargewicht |

197.24 g/mol |

IUPAC-Name |

2-amino-3-quinolin-4-ylpropanenitrile |

InChI |

InChI=1S/C12H11N3/c13-8-10(14)7-9-5-6-15-12-4-2-1-3-11(9)12/h1-6,10H,7,14H2 |

InChI-Schlüssel |

AOMAFXGTZNXOBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C#N)N |

Herkunft des Produkts |

United States |

Historical Context and Significance of the Quinoline Nucleus in Chemical Biology

The quinoline (B57606) scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast number of biologically active compounds. orientjchem.orgontosight.ai First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from a simple organic molecule to a "privileged scaffold" in medicinal chemistry is marked by significant therapeutic breakthroughs. rsc.orgwikipedia.org

The initial recognition of quinoline's importance came with the isolation and characterization of quinine (B1679958) from the bark of the Cinchona tree. researchgate.net For over a century, quinine was the primary treatment for malaria, and its quinoline core became the blueprint for the development of a multitude of synthetic antimalarial drugs, including chloroquine, primaquine, and mefloquine. rsc.orgresearchgate.net This historical success cemented the quinoline nucleus as a critical pharmacophore in the fight against infectious diseases. rsc.org

Beyond its antimalarial applications, the versatility of the quinoline ring system has been extensively demonstrated. orientjchem.org Its unique chemical structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. orientjchem.org This has led to the development of quinoline-based drugs across a wide spectrum of therapeutic areas. biointerfaceresearch.com For instance, fluoroquinolones like ciprofloxacin (B1669076) are potent antibacterial agents, while camptothecin (B557342) and its derivatives are used in cancer chemotherapy. rsc.org The diverse biological activities associated with the quinoline nucleus are a testament to its ability to interact with a wide range of biological targets, including enzymes and receptors. ontosight.aiwisdomlib.org

The significance of the quinoline nucleus in chemical biology is underscored by its presence in over 200 biologically active alkaloids and numerous synthetic compounds with a broad range of pharmacological effects. orientjchem.orgwikipedia.org These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, among others. orientjchem.orgrsc.org The continued exploration of quinoline derivatives in drug discovery programs highlights its enduring importance and vast potential for the development of new therapeutic agents. orientjchem.org

| Examples of Marketed Drugs Containing the Quinoline Moiety | Therapeutic Class |

| Chloroquine | Antimalarial |

| Mefloquine | Antimalarial |

| Ciprofloxacin | Antibacterial |

| Moxifloxacin | Antibacterial |

| Topotecan | Anticancer |

| Bedaquiline | Anti-tubercular |

| Dibucaine | Local Anesthetic |

The Propionitrile Moiety in Bioactive Molecules: Chemical Relevance

The propionitrile (B127096) moiety, characterized by a cyano group attached to an ethyl chain, has gained increasing recognition in medicinal chemistry for its ability to modulate the biological activity and pharmacokinetic properties of drug candidates. nih.gov The nitrile group, though simple in structure, is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to biological targets. nih.gov

A number of FDA-approved drugs contain the nitrile functionality, underscoring its importance in contemporary drug design. nih.gov For example, verapamil, a calcium channel blocker used to treat hypertension, features a nitrile group that is crucial for its activity. nih.gov Similarly, the anti-cancer drug letrozole (B1683767) and the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin (B1682220) both contain a nitrile moiety that plays a key role in their mechanism of action. nih.gov

In the context of bioactive molecules, the propionitrile group can also serve as a key pharmacophoric element. Studies have shown that molecules containing the propionitrile structure can exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. nih.gov The synthesis of various propionitrile derivatives has been explored to generate novel compounds with potential therapeutic applications. researchgate.net

| Selected FDA-Approved Drugs Containing a Nitrile Moiety | Mechanism of Action |

| Verapamil | L-type calcium channel blocker |

| Letrozole | Aromatase inhibitor |

| Vildagliptin | DPP-4 inhibitor |

| Perampanel | AMPA receptor antagonist |

| Milrinone | Phosphodiesterase 3 inhibitor |

Strategic Positioning of 2 Amino 3 Quinolin 4 Yl Propionitrile Within Contemporary Medicinal Chemistry Research

Multi-component Reaction Approaches to the Quinoline-Propionitrile Scaffold

Multi-component reactions (MCRs) have become powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. researchgate.netrsc.org

Condensation Reactions Involving Quinoline Derivatives and Nitriles

The synthesis of quinoline derivatives often involves condensation reactions. The Friedländer synthesis, a classic method, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a nitrile. iipseries.orgdu.edu.eg This acid- or base-catalyzed reaction proceeds through an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. iipseries.org Variations of this approach, like the Combes, Doebner-von Miller, and Skraup syntheses, also employ condensation mechanisms to construct the quinoline core. iipseries.orgdu.edu.eg

A notable example involves a three-component reaction for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles. This reaction utilizes an aromatic amine, an aromatic aldehyde, and malononitrile (B47326). researchgate.net The choice of catalyst and solvent significantly influences the reaction's efficiency, with ammonium (B1175870) chloride in ethanol (B145695) proving effective. researchgate.net

One-Pot Syntheses of 2-Amino-3-cyanoquinoline Systems

Another efficient one-pot approach for synthesizing 2-aminoquinoline-3-carboxamides, which can be precursors to the corresponding nitriles, is a variation of the Friedländer reaction using cyanoacetamides and 2-aminobenzaldehydes. nih.gov This method is versatile and often allows for simple product isolation by precipitation and filtration. nih.gov Furthermore, α-diaminoboryl carbanions, prepared from acetonitrile, can convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, which then undergo reductive cyclization to form 2-aminoquinoline derivatives in a one-pot procedure. rsc.org

Targeted Synthesis of 2-Amino-3-quinolin-4-yl-propionitrile Analogues: Advanced Catalysis and Reaction Design

The development of advanced catalytic systems and innovative reaction designs has enabled the targeted synthesis of specific 2-amino-3-quinolin-4-yl-propionitrile analogues with high efficiency and selectivity.

L-Proline-Promoted Pathways for 2-Amino-4-arylquinoline-3-carbonitriles

The amino acid L-proline has emerged as a versatile and environmentally benign organocatalyst in organic synthesis. researchgate.netorganic-chemistry.org It has been effectively employed to promote the three-component reaction of anilines, aldehydes, and malononitrile to produce 2-amino-4-arylquinoline-3-carbonitriles. researchgate.netrsc.org This reaction often proceeds in an aqueous medium, highlighting its green credentials. researchgate.net The catalytic activity of L-proline is effective for a range of aldehydes and amines, demonstrating good functional group tolerance and high regioselectivity. researchgate.net The use of L-proline offers a milder alternative to traditional acid or base catalysts. researchgate.net

Below is a table summarizing the synthesis of various 2-amino-4-arylquinoline-3-carbonitriles using an L-proline-promoted three-component reaction.

| Entry | Aniline Derivative | Aldehyde Derivative | Product | Yield (%) |

| 1 | Aniline | Benzaldehyde | 2-amino-4-phenylquinoline-3-carbonitrile | 92 |

| 2 | 4-Methylaniline | 4-Chlorobenzaldehyde | 2-amino-6-methyl-4-(4-chlorophenyl)quinoline-3-carbonitrile | 90 |

| 3 | 4-Methoxyaniline | 4-Nitrobenzaldehyde | 2-amino-6-methoxy-4-(4-nitrophenyl)quinoline-3-carbonitrile | 88 |

| 4 | Aniline | 2-Naphthaldehyde | 2-amino-4-(naphthalen-2-yl)quinoline-3-carbonitrile | 85 |

Cascade and Cyclization Reactions for Quinoline-Nitrile Ring Formation

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. mdpi.com These reactions are highly efficient for constructing complex molecular architectures from simple precursors. The synthesis of the quinoline-nitrile ring system can be achieved through various cascade and cyclization strategies.

One such approach involves the visible light-induced cascade sulfonylation/cyclization of N-(2-cyanophenyl)-N-methylmethacrylamide derivatives to produce quinoline-2,4-diones under metal-free conditions. mdpi.com While this specific example leads to a dione, the underlying principle of radical addition to a nitrile followed by cyclization is relevant. Another strategy involves a thiol-mediated three-step cascade for converting indoles into functionalized quinolines, which includes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Strategies for Derivatization and Functionalization of the 2-Amino-3-quinolin-4-yl-propionitrile Framework

The 2-amino-3-quinolin-4-yl-propionitrile framework possesses several reactive sites, including the amino group, the nitrile group, and the quinoline ring itself, which allow for a wide range of derivatization and functionalization reactions. These modifications are crucial for modulating the compound's physicochemical and biological properties.

The primary amino group at the C2 position is a key site for functionalization. It can undergo acylation, alkylation, and arylation reactions to introduce a variety of substituents. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, providing further opportunities for derivatization.

The quinoline ring system itself can be functionalized through electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents. The synthesis of various substituted 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives demonstrates how the core structure can be elaborated. researchgate.net Furthermore, the functional groups on the aryl substituent at the C4 position can be modified. For example, a hydroxyl group can be alkylated or acylated, while a nitro group can be reduced to an amine, which can then be further derivatized. rsc.orgscispace.com

The following table outlines potential derivatization strategies for the 2-amino-3-quinolin-4-yl-propionitrile framework.

| Reaction Site | Reagent/Condition | Resulting Functional Group |

| 2-Amino group | Acyl chloride/Base | Amide |

| 2-Amino group | Alkyl halide/Base | Secondary/Tertiary amine |

| 3-Nitrile group | H3O+/Heat | Carboxylic acid |

| 3-Nitrile group | H2/Catalyst | Primary amine |

| Quinoline Ring | Electrophile/Catalyst | Substituted quinoline |

| 4-Aryl substituent (e.g., -OH) | Alkyl halide/Base | Ether |

| 4-Aryl substituent (e.g., -NO2) | Reducing agent | Amine |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment (e.g., ¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For 2-Amino-3-quinolin-4-yl-propionitrile, both ¹H and ¹³C NMR would provide critical information regarding its connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct signals corresponding to the protons of the quinoline ring, the propionitrile backbone, and the amino group. The aromatic region would feature signals for the seven protons of the quinoline ring, typically appearing between 7.5 and 9.0 ppm. The proton at the C2 position of the quinoline ring is expected to be the most deshielded due to the influence of the adjacent nitrogen atom. The protons on the benzene (B151609) portion of the quinoline ring (C5-C8) would exhibit complex splitting patterns based on their coupling with each other.

The aliphatic region would contain signals for the protons at the chiral center (α-carbon) and the methylene (B1212753) group (β-carbon). The methine proton (α-H) would likely appear as a triplet, coupled to the adjacent methylene protons. The methylene protons (β-H₂) are diastereotopic due to the adjacent chiral center and would be expected to appear as a complex multiplet. The protons of the primary amine (-NH₂) would typically present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all 12 unique carbon environments. The quinoline ring would account for nine signals in the aromatic region (approximately 120-150 ppm), with the carbons directly bonded to the nitrogen atom (C2 and C8a) appearing at the higher end of this range. The nitrile carbon (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aliphatic carbons—the chiral methine carbon (α-C) and the methylene carbon (β-C)—would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-3-quinolin-4-yl-propionitrile Predicted data based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline H-2 | ~8.8 - 9.0 | ~150 |

| Quinoline H-3 | ~7.5 - 7.7 | ~122 |

| Quinoline H-5/H-8 | ~7.8 - 8.2 (multiplets) | ~128 - 130 |

| Quinoline H-6/H-7 | ~7.6 - 7.8 (multiplets) | ~125 - 127 |

| α-CH | ~4.0 - 4.5 (triplet) | ~45 - 55 |

| β-CH₂ | ~3.2 - 3.6 (multiplet) | ~30 - 40 |

| NH₂ | Broad singlet (variable) | N/A |

| C≡N | N/A | ~118 - 122 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Amino-3-quinolin-4-yl-propionitrile would be characterized by several key absorption bands.

The most prominent features would be the stretching vibrations of the amine (N-H) and nitrile (C≡N) groups. The primary amine would exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The nitrile group would show a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

The aromatic quinoline ring would produce several characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1450-1650 cm⁻¹ region. Aliphatic C-H stretching from the propionitrile backbone would be observed in the 2850-3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 2-Amino-3-quinolin-4-yl-propionitrile Predicted data based on known functional group frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2240 - 2260 |

| Aromatic C=C/C=N | Ring Stretch | 1450 - 1650 |

| Amine (N-H) | Bend | 1590 - 1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

For 2-Amino-3-quinolin-4-yl-propionitrile (C₁₂H₁₁N₃), the exact mass can be calculated. Using electrospray ionization in positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. The monoisotopic mass of the neutral molecule is 197.0953 g/mol . researchgate.net Therefore, the expected m/z for the [M+H]⁺ ion in HRMS would be approximately 198.1031.

Tandem mass spectrometry (LC-MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for such a molecule could include the loss of ammonia (B1221849) (NH₃) from the amino group, or the loss of HCN from the nitrile group. A significant fragmentation would likely be the cleavage of the bond between the α- and β-carbons, leading to the formation of a stable quinolinyl-methyl cation or related fragments.

Table 3: Predicted Mass Spectrometry Data for 2-Amino-3-quinolin-4-yl-propionitrile Data based on molecular formula and common fragmentation patterns.

| Ion | Formula | Predicted m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₂N₃⁺ | 198.1031 | Protonated molecular ion |

| [M+H - NH₃]⁺ | C₁₂H₉N₂⁺ | 181.0766 | Loss of ammonia |

| [M+H - HCN]⁺ | C₁₁H₁₁N₂⁺ | 171.0922 | Loss of hydrogen cyanide |

| [C₁₀H₈N]⁺ | C₁₀H₈N⁺ | 142.0657 | Quinolinyl-methyl fragment |

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transition and Emission Profiles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-Amino-3-quinolin-4-yl-propionitrile is expected to be dominated by the quinoline chromophore. Quinoline itself exhibits strong absorptions in the UV region due to π→π* transitions. Typically, quinoline derivatives show two or three main absorption bands. organic-chemistry.org The presence of the amino group, an auxochrome, may cause a slight red-shift (bathochromic shift) of these absorption maxima.

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The emission profile would be characteristic of the quinoline ring system, and the quantum yield and emission wavelength could be influenced by solvent polarity and pH due to the presence of the basic nitrogen atoms in the quinoline ring and the amino group.

Table 4: Predicted UV-Vis and Photoluminescence Characteristics for 2-Amino-3-quinolin-4-yl-propionitrile Predicted data based on the quinoline chromophore.

| Technique | Parameter | Expected Range | Associated Transition |

|---|---|---|---|

| UV-Vis | Absorption Maxima (λmax) | ~230 nm, ~280 nm, ~320 nm | π→π* |

| Photoluminescence | Emission Maxima (λem) | ~350 - 450 nm | Fluorescence from excited state |

Investigation of Biological Activities of 2 Amino 3 Quinolin 4 Yl Propionitrile Analogues: in Vitro Studies

Modulation of Cellular Pathways: Kinase Inhibition and Signal Transduction

Quinoline-based compounds have been extensively studied as kinase inhibitors, targeting key signaling cascades that are often dysregulated in various diseases, particularly cancer. researchgate.netresearchgate.net Their structural framework allows for interactions with the ATP-binding sites of numerous kinases, leading to the modulation of downstream cellular processes like proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its deregulation is a common occurrence in many human cancers. nih.govmdpi.commdpi.com Consequently, it has become a key target for the development of novel cancer therapeutics. mdpi.com Several quinoline (B57606) derivatives have been identified as potent inhibitors of this pathway.

For instance, Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a widely studied dual PI3K/mTOR inhibitor. nih.govnih.gov It demonstrates high potency in the nanomolar range against PI3K/mTOR kinases and shows significant antiproliferative activity in various cancer models, including paclitaxel-resistant gastric cancer. nih.gov Another compound, Omipalisib (GSK2126458), which features a quinoline core, is a highly potent inhibitor of both PI3K and mTOR. nih.govresearchgate.net Studies have shown that Omipalisib can induce autophagy-mediated cell death in neurocutaneous melanoma cells. nih.gov

A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent second-generation mTOR inhibitor with an IC50 value of 64 nM. nih.gov Mechanistic studies in human leukemia HL-60 cells revealed that PQQ acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade and functions as a dual mTORC1 and mTORC2 inhibitor. nih.gov This dual inhibition prevents the feedback activation of the PI3K/Akt pathway, a common resistance mechanism. nih.gov

Table 1: Inhibition of PI3K/mTOR Pathway by Quinoline Analogues

| Compound | Target(s) | IC50 | Cell Line/Model | Reference |

|---|---|---|---|---|

| Dactolisib (NVP-BEZ235) | PI3K/mTOR | Nanomolar range | Gastric Cancer Models | nih.gov |

| Omipalisib (GSK2126458) | PI3K/mTOR | Not specified | Neurocutaneous Melanoma | nih.gov |

Growth factor receptors such as c-Met (hepatocyte growth factor receptor), EGFR (epidermal growth factor receptor), and VEGFR (vascular endothelial growth factor receptor) are pivotal in cancer cell signaling, regulating processes like proliferation, survival, and angiogenesis. researchgate.netnih.gov The quinoline scaffold is a key feature in many approved drugs that target these receptors. researchgate.netnih.gov

c-Met: Alterations in the HGF/c-Met signaling pathway are found in numerous cancers, making it an attractive therapeutic target. nih.gov Several small molecules with a quinoline nucleus are classified as c-Met inhibitors. nih.gov For example, 4,6,7-substituted quinoline analogues of Cabozantinib have been designed and evaluated. nih.gov Derivatives 27 and 28 showed higher or comparable c-Met kinase inhibition to the parent compound, with IC50 values of 19 nM and 64 nM, respectively. nih.gov

EGF: The EGFR is a member of the ErbB family, and its aberrant expression or mutation can lead to several cancers. hilarispublisher.com 4-Anilinoquinoline-3-carbonitriles have been identified as effective inhibitors of EGFR kinase, with activity comparable to approved 4-anilinoquinazoline-based inhibitors. nih.gov Compound 44, a 4-anilinoquinoline-3-carbonitrile, demonstrated an IC50 value of 7.5 nM against EGFR. nih.gov

VEGF: The VEGF receptors, particularly VEGFR-2, are critical targets in antiangiogenic cancer therapies. hilarispublisher.com A series of quinoline-3-carboxamide derivatives were designed as VEGFR-2 inhibitors. nih.gov Within this series, compound 10i was the most potent, with a VEGFR-2 inhibitory IC50 of 36 nM, which is more potent than the reference drug Sorafenib (IC50 = 45 nM). nih.gov

Table 2: Inhibition of Growth Factor Receptors by Quinoline Analogues

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Analogue 27 | c-Met | 19 nM | nih.gov |

| Analogue 28 | c-Met | 64 nM | nih.gov |

| Compound 44 | EGFR | 7.5 nM | nih.gov |

Antiproliferative Activity in Cancer Cell Lines: Mechanistic Insights

Analogues of 2-amino-quinoline-3-carbonitrile have demonstrated significant antiproliferative activity across a variety of cancer cell lines. researchgate.net The mechanisms underlying this cytotoxicity often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

A study on antipyrine-linked 2-amino-quinoline-3-carbonitrile derivatives showed potent antiproliferative efficacy against four cancer cell lines, with GI50 values ranging from 25 to 82 nM. researchgate.net Breast (MCF-7) and lung (A-549) cancer cell lines were found to be the most sensitive. researchgate.net Similarly, novel bis-quinoline compounds, developed as analogues of the DNMT inhibitor SGI-1027, exhibited high potency against leukemia and solid tumor cell lines, with IC50 values in the submicromolar to low micromolar range. mdpi.com For example, compound 2a showed IC50 values as low as 0.14 µM in HeLa cells. mdpi.com

A key mechanism for the antiproliferative effects of quinoline analogues is the induction of apoptosis. nih.gov The quinoline-based mTOR inhibitor PQQ was found to induce apoptosis in HL-60 cells through a mitochondrial-dependent pathway, confirmed by annexin-V assays, cell cycle analysis, and observation of mitochondrial membrane potential loss. nih.gov

Another study synthesized a quinoline-2-carboxylic acid aryl ester and evaluated its effects on the PC3 prostate cancer cell line. nih.gov The compound exhibited potent cytotoxicity with an IC50 value of 26 µg/mL, significantly blocking the S phase of the cell cycle. nih.gov Further analysis confirmed apoptosis induction through a typical ladder pattern of internucleosomal DNA fragmentation, an increase in Bax expression, and a decrease in Bcl-2 expression, leading to enhanced activity of caspases-7 and -9. nih.gov

Similarly, the potent VEGFR-2 inhibitor 10i was assayed for its apoptotic activity in HepG2 liver cancer cells. nih.gov Treatment with 10i at its IC50 concentration led to a significant increase in both early (2.43%) and late (19.28%) apoptotic cell populations. nih.gov This was accompanied by an elevation in the expression of the pro-apoptotic proteins Bax and Caspase-7. nih.gov

The antiproliferative effects of quinoline analogues are frequently linked to the inhibition of protein kinases that are crucial for cancer cell growth and survival. researchgate.netnih.gov

Src Kinase: Src kinase is a non-receptor tyrosine kinase whose activity is often deregulated in cancers, including breast cancer. researchgate.netnih.gov A series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were developed as non-ATP competitive Src kinase inhibitors. researchgate.netnih.gov Compounds 3b, 3c, and 3d inhibited Src kinase activity with IC50 values of 4.9, 5.9, and 0.9 µM, respectively. researchgate.net The potency of these compounds to inhibit the migration, proliferation, and colony formation of MDA-MB-231 and MCF7 breast cancer cells correlated with their ability to suppress Src kinase activity. researchgate.net

EGFR and B-Raf Kinase: A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were evaluated as multi-target inhibitors. mdpi.com Compound 3h emerged as the most potent inhibitor against EGFR, B-RafV600E, and the resistant EGFRT790M mutant, with IC50 values of 57 nM, 68 nM, and 9.70 nM, respectively. mdpi.com These compounds were also shown to induce apoptosis by activating caspases and the pro-apoptotic protein Bax. mdpi.com

Table 3: Inhibition of Key Proliferation-Associated Enzymes by Quinoline Analogues

| Compound | Enzyme Target | IC50 | Reference |

|---|---|---|---|

| 3d | Src Kinase | 0.9 µM | researchgate.net |

| 3b | Src Kinase | 4.9 µM | researchgate.net |

| 3c | Src Kinase | 5.9 µM | researchgate.net |

| 3h | EGFR | 57 nM | mdpi.com |

| 3h | B-RafV600E | 68 nM | mdpi.com |

| 3h | EGFRT790M | 9.70 nM | mdpi.com |

Antimicrobial Activity: Bacterial and Fungal Pathogen Inhibition

In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. mdpi.comnih.govresearchgate.net Research continues to explore novel analogues for activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

A study on substituted ethyl 2-(quinolin-4-yl)propanoates revealed that all tested compounds exhibited antimicrobial effects against a panel of microorganisms without Gram-specificity. mdpi.com Notably, these compounds showed potent antimicrobial activity against two strains of Helicobacter pylori. mdpi.com

In another investigation, a series of quinoxaline-based compounds, which share structural similarities with quinolines, were synthesized and tested for antibacterial activity. nih.gov Compounds 5m–5p showed good to moderate activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov Compound 5p was identified as a potent broad-spectrum antibacterial agent, also showing activity against MRSA and E. coli. nih.gov

Furthermore, a novel 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile and its derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net The parent compound showed better activity against S. aureus than the standard drug and moderate to good activity against other tested Gram-positive and Gram-negative bacteria. researchgate.net

Some quinoline derivatives have also been screened for antifungal activity. nih.gov In one study, compounds 32 and 33 were found to be active against F. oxysporum, A. niger, and C. neoformans with a MIC value of 25 µg/mL, and against A. flavus with a MIC value of 12.5 µg/mL. nih.gov

Table 4: Antimicrobial Activity of Quinoline Analogues and Related Compounds

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5p | S. aureus | 4 µg/mL | nih.gov |

| 5p | B. subtilis | 8 µg/mL | nih.gov |

| 5p | MRSA | 8 µg/mL | nih.gov |

| 5p | E. coli | 4 µg/mL | nih.gov |

| 32 | A. flavus | 12.5 µg/mL | nih.gov |

| 33 | A. flavus | 12.5 µg/mL | nih.gov |

| 32 | F. oxysporum, A. niger, C. neoformans | 25 µg/mL | nih.gov |

| 33 | F. oxysporum, A. niger, C. neoformans | 25 µg/mL | nih.gov |

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Quinoline derivatives have demonstrated significant potential as antibacterial agents, with various analogues showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govekb.eg Studies on quinoxaline-based compounds, which are bioisosteres of quinoline, revealed that certain derivatives exhibit moderate to good antibacterial activity. nih.govnih.gov For instance, a series of quinoxaline-based compounds displayed Minimum Inhibitory Concentrations (MICs) ranging from 4–16 µg/mL against Staphylococcus aureus (Gram-positive) and 4–32 µg/mL against Escherichia coli (Gram-negative). nih.gov

One particular compound, identified as 5p in a study, was noted as a potent broad-spectrum agent, demonstrating strong inhibitory effects against several bacterial strains. nih.gov This compound exhibited clear bactericidal action against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, newly synthesized pyrido[2,3-d]pyrimidine-6-carbonitriles, which share a nitrogen-containing heterocyclic structure, showed good in-vitro antibacterial activity against Gram-positive bacteria like Staphylococcus and Bacillus cereus, and Gram-negative bacteria such as P. merabitis. researchgate.net The most potent compound in this series, 4h, showed inhibition comparable to the standard antibiotic Streptomycin. researchgate.net

Other research on different quinoline analogues has shown moderate inhibitory activity against various bacterial strains. ekb.eg The development of these compounds highlights the ongoing effort to combat multidrug-resistant pathogens. researchgate.net

| Compound/Analogue Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Quinoxaline derivatives (5m-5p) | S. aureus | 4–16 | E. coli | 4–32 | nih.gov |

| Quinoxaline derivatives (5m-5p) | B. subtilis | 8–32 | - | - | nih.gov |

| Quinoxaline derivatives (5m-5p) | MRSA | 8–32 | - | - | nih.gov |

| Pyrido[2,3-d]pyrimidine-6-carbonitriles (4a-4h) | Staphylococcus, B. cereus | Good Activity | P. merabitis, S. maresens | Good Activity | researchgate.net |

Antifungal Spectrum of Activity

The versatility of the quinoline core extends to antifungal applications. researchgate.net Various derivatives have been synthesized and tested against a range of fungal pathogens. A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues were synthesized and evaluated for their antifungal activity. researchgate.net Research has also highlighted that certain tetrahydroquinolines are effective against fungi such as Candida albicans, Fusarium oxysporum, and Mucor sp. researchgate.net

In a study focused on new fluorinated quinoline analogues, several compounds demonstrated significant activity against plant pathogenic fungi at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, while compound 2g was highly active against Rhizoctonia solani. mdpi.com Another study investigated pyrrolo[1,2-a]quinoline derivatives against Candida albicans, a common opportunistic fungal pathogen. mdpi.com Several of these analogues (BQ-06, 07, and 08) showed inhibitory potential at a low concentration of 0.4 µg, which was significantly more potent than the standard antifungal drug fluconazole (30 µg). mdpi.com

| Compound/Analogue Class | Fungal Strain | Activity/Inhibition | Concentration | Reference |

|---|---|---|---|---|

| Fluorinated quinoline (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | >80% | 50 µg/mL | mdpi.com |

| Fluorinated quinoline (2g) | R. solani | 80.8% | 50 µg/mL | mdpi.com |

| Pyrrolo[1,2-a]quinoline (BQ-06, 07, 08) | C. albicans | Inhibitory Potential | 0.4 µg | mdpi.com |

| Pyrrolo[1,2-a]quinoline (BQ-01, 03, 05) | C. albicans | Inhibitory Potential | 0.8 µg | mdpi.com |

| Tetrahydroquinolines | C. albicans, F. oxysporum, Mucor sp. | Good Activity | Not Specified | researchgate.net |

Antiviral Properties and Inhibition of Viral Replication Mechanisms

Quinoline derivatives have emerged as a promising scaffold for the development of antiviral agents, demonstrating activity against a variety of viruses including influenza, dengue, and Zika virus (ZIKV). nih.gov The mechanism of action often involves the inhibition of crucial viral processes.

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as novel anti-influenza agents. mdpi.com The most promising compound, G07, showed significant activity against the influenza A/WSN/33 (H1N1) virus, with an EC50 of 11.38 µM in a cytopathic effect assay and an IC50 of 0.23 µM in a plaque inhibition assay. mdpi.com Further investigation suggested that this compound interacts with the viral ribonucleoprotein and may target the PA−PB1 subunit of the viral RNA polymerase, thereby inhibiting viral replication. mdpi.com

Other studies have identified quinoline derivatives effective against ZIKV replication. nih.gov Certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to reduce ZIKV RNA production, with activity comparable to the known antimalarial drug mefloquine, which has also shown anti-ZIKV properties. nih.gov The broad-spectrum nature of some antiviral compounds allows them to target the replication mechanisms of multiple viruses. mdpi.com For example, nucleoside analogues, a major class of antivirals, often target viral polymerases, a strategy that could be mimicked by novel quinoline-based compounds. mdpi.com

| Compound/Analogue Class | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A (H1N1) | Plaque Inhibition | 0.23 µM | mdpi.com |

| 4-[(Quinolin-4-yl)amino]benzamide (G07) | Influenza A (H1N1) | Cytopathic Effect | 11.38 µM | mdpi.com |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | RNA Production Assay | Reduced ZIKV RNA | nih.gov |

Antiprotozoal Potency: Focus on Malaria and Leishmaniasis Targets

The historical success of quinoline-based drugs like chloroquine and quinine (B1679958) against malaria has spurred continued research into this scaffold for treating protozoal diseases. Analogues are being investigated for activity against both Plasmodium and Leishmania species. nih.govnih.gov

In the context of malaria, a key mechanism for many 4-aminoquinoline drugs is the inhibition of hemozoin formation. nih.gov A study on heterocyclic chloroquine hybrids found that the compounds significantly reduced heme crystallization, with IC50 values below 10 µM, comparable to chloroquine itself. nih.gov

For leishmaniasis, a disease caused by Leishmania parasites, quinoline derivatives have also shown promise. mdpi.com A series of 2-substituted quinolines were developed, leading to an optimized compound with an in vitro IC50 value of 0.2 µM against Leishmania donovani. mdpi.com The mechanism of action for these compounds appears to be multi-targeted. mdpi.com Some chloroquine hybrids have demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values under 10 µM. nih.gov These compounds were found to induce the collapse of the parasite's mitochondrial membrane potential. nih.gov While some quinoxaline 1,4-dioxide derivatives were tested against Plasmodium falciparum and found to be inefficient, two compounds from the series showed good activity against Leishmania infantum. nih.gov

| Compound/Analogue Class | Target Organism | Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Heterocyclic chloroquine hybrids | Plasmodium | <10 µM | Inhibition of β-hematin formation | nih.gov |

| Heterocyclic chloroquine hybrids (4b, 4c, 4e) | Leishmania mexicana | <10 µM | Collapse of mitochondrial membrane potential | nih.gov |

| Optimized 2-substituted quinoline | Leishmania donovani | 0.2 µM | Multi-targeted | mdpi.com |

| Quinoxaline 1,4-dioxide derivatives | Leishmania infantum | Good Activity | Not Specified | nih.gov |

Anti-inflammatory Response Modulation in Cellular Assays

Quinoline derivatives are also recognized for their anti-inflammatory properties. nih.gov In vitro cellular assays are commonly used to screen for these effects by measuring the inhibition of inflammatory mediators.

A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives evaluated their ability to inhibit the release of lysozyme and β-glucuronidase from rat neutrophils. nih.gov Several compounds demonstrated potent activity. For example, compound 8 was the most active against β-glucuronidase release with an IC50 value of 5.0 µM, while compound 10 was most effective against lysozyme release with an IC50 of 4.6 µM. nih.gov Another compound, 6 , was the most potent inhibitor of TNF-alpha formation, with an IC50 value of 2.3 µM. nih.gov

Another investigation into a novel styryl quinolinium derivative found that it exerted very good anti-inflammatory effects by preventing albumin denaturation, a common in vitro screening method. mdpi.com The activity was comparable to standard anti-inflammatory drugs like diclofenac. mdpi.com Research on an indolo[2,3-b]quinoline derivative loaded into nanoparticles showed it could significantly decrease levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in cellular models of inflammation. nih.gov It also reduced levels of oxidants like malondialdehyde (MDA) and nitric oxide (NO), indicating a dual role in modulating inflammation and oxidative stress. nih.gov

| Compound/Analogue Class | Assay/Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(furan-2-yl)-4-phenoxyquinoline (Compound 10) | Lysozyme Release Inhibition | 4.6 µM | nih.gov |

| 2-(furan-2-yl)-4-phenoxyquinoline (Compound 8) | β-Glucuronidase Release Inhibition | 5.0 µM | nih.gov |

| 2-(furan-2-yl)-4-phenoxyquinoline (Compound 6) | TNF-alpha Formation Inhibition | 2.3 µM | nih.gov |

| Styryl quinolinium derivative | Albumin Denaturation Inhibition | Good Activity | mdpi.com |

| Indolo[2,3-b]quinoline derivative | IL-1β, NF-κB, MDA, NO Reduction | Significant Decrease | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Amino 3 Quinolin 4 Yl Propionitrile Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 2-Amino-3-quinolin-4-yl-propionitrile derivatives are intricately linked to their structural features. Modifications to the quinoline (B57606) ring, the amino group, and the propionitrile (B127096) side chain can lead to significant variations in activity. For instance, the introduction of different substituents on the quinoline nucleus can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins.

Research on various quinoline derivatives has demonstrated that specific substitutions can enhance biological activities such as anticancer, antimalarial, and antimicrobial effects. nih.govijresm.com For example, in a series of quinolinyl-chromone derivatives, the nature of the substituent on the chromone (B188151) ring was found to significantly impact cholinesterase inhibitory activity. nih.gov Similarly, studies on 2,4,6-trisubstituted quinolines have shown potent activity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. biointerfaceresearch.com These findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of this class of compounds.

Interactive Table: Correlation of Structural Modifications with Biological Activity

| Core Scaffold | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Quinoline | Substitution at positions 2, 4, 6 | Anticancer | biointerfaceresearch.com |

| Quinoline-Chromone | Substitution on Chromone Ring | Cholinesterase Inhibition | nih.gov |

| Quinoline | Amino substitution at position 4 | Anticancer | biointerfaceresearch.com |

Influence of Substituent Nature and Position on the Quinoline Ring and Propionitrile Chain

The nature and position of substituents on both the quinoline ring and the propionitrile chain of 2-Amino-3-quinolin-4-yl-propionitrile derivatives play a pivotal role in determining their biological activity. Alterations at these positions can affect the molecule's electronic distribution, conformation, and ability to interact with specific residues within the binding site of a biological target.

Quinoline Ring Substitutions: The quinoline ring system is a versatile scaffold, and substitutions at various positions can lead to a wide spectrum of biological activities. ijresm.comresearchgate.net For instance, the presence of a trifluoromethyl group on the quinoline ring has been associated with potent antimicrobial activity. researchgate.net In another study, the introduction of a nitro group at the 6-position of a coumarin (B35378) moiety attached to a quinoline scaffold was found to be essential for antibacterial activity against S. aureus. mdpi.com The electronic nature of the substituent is also crucial; electron-withdrawing or electron-donating groups can significantly alter the reactivity and binding properties of the quinoline nucleus. Aromatic bulky groups as substituents have been shown to have a greater contributing effect on antibacterial activity compared to aliphatic non-bulky groups. researchgate.net

Interactive Table: Influence of Substituents on Biological Activity

| Scaffold | Substituent Position | Substituent Nature | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Quinoline | Position 8 | Trifluoromethyl | Potent antimicrobial agent | researchgate.net |

| Quinoline-Coumarin | Position 6 | Nitro | Essential for antibacterial activity | mdpi.com |

| 4-Aminoquinoline | - | Aromatic bulky groups | Increased antibacterial activity | researchgate.net |

Pharmacophore Elucidation for Target Binding Optimization

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. dovepress.com For 2-Amino-3-quinolin-4-yl-propionitrile derivatives, elucidating the pharmacophore helps in understanding the key interactions with the target and guides the design of new, more potent and selective analogs.

A typical pharmacophore model for a quinoline-based inhibitor might include features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The amino group on the propionitrile chain is a potential hydrogen bond donor.

Aromatic Rings: The quinoline ring itself provides a hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Features: Alkyl or aryl substituents on the quinoline ring can contribute to hydrophobic interactions.

By aligning a set of active molecules and identifying common chemical features, a 3D pharmacophore model can be generated. dovepress.com This model can then be used for virtual screening of compound libraries to identify new molecules with the desired biological activity. dovepress.comresearchgate.net For example, pharmacophore models have been successfully used to identify inhibitors of various targets, including enzymes and receptors. nih.govmdpi.com The process involves defining pharmacophoric spots based on observed interactions in known ligand-protein complexes. nih.gov

Interactive Table: Key Pharmacophoric Features of Quinoline Derivatives

| Pharmacophoric Feature | Potential Molecular Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Quinoline Nitrogen, Nitrile Nitrogen | Hydrogen Bonding | nih.gov |

| Hydrogen Bond Donor | Amino Group | Hydrogen Bonding | nih.gov |

| Aromatic Ring | Quinoline Ring | π-π Stacking, Hydrophobic | nih.gov |

Stereochemical Effects on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.gov For 2-Amino-3-quinolin-4-yl-propionitrile derivatives that possess a chiral center at the alpha-carbon of the propionitrile chain, the different enantiomers can exhibit significantly different biological activities.

The differential activity of enantiomers often arises from the fact that only one enantiomer can achieve an optimal three-point attachment to the binding site of the target. nih.gov This stereospecificity can affect not only the potency of the compound but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the broader context of drug development, it has been shown that stereochemistry can be a critical determinant of both efficacy and safety. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.govnih.gov Molecular modeling can be employed to understand the structural and stereochemical requirements for efficient interaction with a biological target. nih.govnih.gov While specific studies on the stereochemical effects of 2-Amino-3-quinolin-4-yl-propionitrile are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the configuration at the chiral center would have a profound impact on its biological profile.

Computational Chemistry and Molecular Modeling in the Research of 2 Amino 3 Quinolin 4 Yl Propionitrile

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors (e.g., HOMO-LUMO, Electrostatic Potential)

Quantum chemical calculations, such as Density Functional Theory (DFT), are routinely used to investigate the electronic properties of molecules. scirp.org These studies provide valuable insights into a compound's reactivity and stability through descriptors like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. nih.govnih.govajchem-a.com The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity. nih.govmaterialsciencejournal.org

A specific search for quantum chemical calculations performed on 2-Amino-3-quinolin-4-yl-propionitrile did not yield any studies detailing its electronic structure, HOMO-LUMO gap, or other reactivity descriptors. Such analyses have been performed for other quinoline (B57606) derivatives, but the data is unique to the specific molecular structure and cannot be generalized. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely applied in drug design to understand how a ligand, such as a quinoline derivative, might interact with a biological target, like an enzyme or receptor. researchgate.netnih.govnih.govmdpi.com Molecular dynamics (MD) simulations further investigate the stability and conformational changes of the ligand-protein complex over time. researchgate.netnih.govnih.govtandfonline.com

No published molecular docking or molecular dynamics simulation studies were found that specifically investigate the binding of 2-Amino-3-quinolin-4-yl-propionitrile to any biological target. Research on other quinoline analogues has shown their potential as inhibitors for various enzymes, with docking studies revealing key interactions with amino acid residues in the active site. nih.govresearchgate.netumsha.ac.ir However, without experimental or computational data for the specific compound , its binding modes and potential targets remain unknown.

Mechanistic Investigations through Computational Approaches (e.g., enzyme inhibition pathways)

Computational methods are invaluable for elucidating the mechanisms of action of potential drugs, including how they inhibit enzymes. nih.gov These studies can reveal the step-by-step pathway of ligand binding, the energetics of the interaction, and how the compound might alter the enzyme's function at an atomic level.

No computational studies investigating the potential enzyme inhibition pathways or other mechanisms of action for 2-Amino-3-quinolin-4-yl-propionitrile could be located. Mechanistic studies have been conducted on various other classes of quinoline derivatives, often combining computational approaches with experimental kinetics to build a comprehensive picture of their inhibitory action. researchgate.netumsha.ac.ir

Future Directions and Emerging Research Avenues for 2 Amino 3 Quinolin 4 Yl Propionitrile

Exploration of New Chemical Space through Advanced Synthetic Techniques

The future of developing derivatives based on the 2-amino-3-quinolin-4-yl-propionitrile scaffold lies in the adoption of advanced synthetic methodologies that are both efficient and environmentally sustainable. researchgate.net Researchers are moving away from traditional, multi-step syntheses toward more sophisticated and greener alternatives.

A key area of development is the use of one-pot, multi-component reactions (MCRs) to construct complex quinoline (B57606) molecules in a single step. researchgate.net For instance, a novel and efficient MCR for synthesizing 2-amino-4-arylquinoline-3-carbonitriles has been developed using ammonium (B1175870) chloride as an inexpensive, non-toxic, and readily available catalyst. researchgate.net This method, which involves the reaction of an aromatic aldehyde, an aromatic amine, and malononitrile (B47326) in ethanol (B145695), provides excellent yields (up to 92%) and circumvents the need for costly catalysts and prolonged reaction times often seen in older methods. researchgate.net

The paradigm shift toward green chemistry is also evident in the choice of catalysts and solvents. researchgate.net Strategies that minimize waste, energy input, and solvent consumption are becoming standard. researchgate.net Various green catalysts, including p-toluenesulfonic acid (p-TSA) and cerium nitrate, along with eco-friendly solvents like ethanol and water, are being employed to support the sustainable synthesis of quinoline analogues. researchgate.net These advanced techniques not only streamline the production of known compounds but also open up new chemical spaces, allowing for the creation of novel derivatives with unique structural modifications.

| Synthetic Strategy | Key Features | Catalyst/Solvent Examples | Advantages |

| One-Pot Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step. | Ammonium Chloride | High efficiency, reduced waste, operational simplicity. researchgate.net |

| Green Catalysis | Utilizes environmentally benign catalysts. | p-toluenesulfonic acid (p-TSA), Potassium Carbonate (K2CO3) | Minimizes toxic byproducts, sustainable. researchgate.net |

| Eco-Friendly Solvents | Employs solvents with low environmental impact. | Ethanol, Water | Reduced toxicity and pollution. researchgate.net |

Identification of Novel Therapeutic Targets and Polypharmacological Applications

Derivatives of the quinoline core are known to possess a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antiparasitic properties. researchgate.netnih.gov Future research is aimed at identifying novel biological targets for these compounds and exploring their potential as polypharmacological agents—molecules designed to interact with multiple targets simultaneously.

Anticancer Activity: Quinoline-based compounds are being investigated as potent anticancer agents through multi-target inhibition.

EGFR/HER-2 Dual Inhibition: A novel series of quinoline derivatives has been designed as dual-target inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), a validated approach for treating solid tumors. rsc.org One potent compound demonstrated significant antiproliferative action against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values of 71 nM for EGFR and 31 nM for HER-2. rsc.org

Src Kinase Inhibition: Researchers have also developed 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive inhibitors of Src kinase. nih.gov This kinase is over-expressed in several cancers, including breast cancer, and its inhibition has been shown to suppress cancer cell migration and proliferation. nih.gov

Antimicrobial and Antiparasitic Activity: The scaffold is a promising foundation for developing agents against infectious diseases.

Broad-Spectrum Antibacterial Agents: By hybridizing a quinoline core with a quinolone fragment, researchers have created compounds with potent, broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies suggest these hybrids may function via a dual-target mechanism, inhibiting both bacterial LptA and Topoisomerase IV proteins. nih.gov

Antiparasitic Agents: Aryl derivatives of aminoquinolines have shown remarkable activity as growth inhibitors of parasites responsible for tropical diseases. nih.gov Specifically, certain fluorine-containing derivatives were found to be more than twice as potent as the conventional drug geneticin (B1208730) against Leishmania mexicana (leishmaniasis). nih.gov Other derivatives showed efficacy against Trypanosoma cruzi (Chagas' disease), with a proposed mechanism involving the inhibition of hemin (B1673052) degradation, which generates oxidative stress in the parasite. nih.gov

Neurodegenerative Diseases: The versatility of the quinoline structure extends to neurodegenerative disorders.

Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been designed as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of the disease. researchgate.netumsha.ac.ir

| Therapeutic Area | Biological Target(s) | Example Application |

| Oncology | EGFR and HER-2 | Dual-target inhibitors for breast and lung cancer. rsc.org |

| Oncology | Src Kinase | Non-ATP competitive inhibitors to suppress tumor migration. nih.gov |

| Infectious Disease | Bacterial LptA and Topoisomerase IV | Broad-spectrum antibacterial agents. nih.gov |

| Infectious Disease | Leishmania mexicana, Trypanosoma cruzi | Antiparasitic agents for Leishmaniasis and Chagas' disease. nih.gov |

| Neurology | Butyrylcholinesterase (BChE) | Potential therapeutic for late-stage Alzheimer's disease. researchgate.netumsha.ac.ir |

Advanced Computational Methodologies in Drug Design and Optimization

The rational design and optimization of 2-Amino-3-quinolin-4-yl-propionitrile derivatives are increasingly driven by advanced computational methodologies. mdpi.com These in silico tools allow researchers to predict the biological activity of novel compounds, understand their interactions with biological targets, and evaluate their pharmacokinetic properties before undertaking costly and time-consuming synthesis.

Molecular docking is a key computational technique used to model the interaction between a small molecule and a protein target at the atomic level. For example, docking studies were performed on 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives to elucidate their binding mechanism to butyrylcholinesterase (BChE). researchgate.netumsha.ac.ir These studies confirmed that the most potent compound acts as a mixed inhibitor, binding to both the catalytic active site and the peripheral anionic site of the enzyme, providing a clear rationale for its observed activity. researchgate.netumsha.ac.ir

Beyond docking, other computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore-based modeling are employed to identify the key structural features crucial for a compound's biological function. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the pharmacokinetic and pharmaceutical profiles of candidate molecules, helping to identify compounds with better drug-like properties early in the discovery process. nih.gov

Interdisciplinary Research Integrating Chemical Synthesis, Biological Evaluation, and Theoretical Studies

The most significant advances in the field are emerging from interdisciplinary research that seamlessly integrates chemical synthesis, biological evaluation, and theoretical studies. This synergistic approach allows for a comprehensive cycle of drug discovery: from design to synthesis, to testing, and back to redesign.

Studies on novel quinoline derivatives frequently exemplify this integrated strategy. For instance, the development of BChE inhibitors involved the initial design and synthesis of a new series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile compounds. researchgate.netumsha.ac.ir These compounds then underwent in vitro biological evaluation to measure their inhibitory activity against the target enzyme. researchgate.netumsha.ac.ir Finally, molecular docking studies provided theoretical insights into the structure-activity relationship, explaining why certain derivatives were more potent than others and guiding the design of future analogues. researchgate.netumsha.ac.ir

Similarly, the discovery of Src kinase inhibitors involved designing and synthesizing spiro[pyrano[3,2-c]quinoline] derivatives, which were then tested for their ability to inhibit Src kinase activity and suppress breast cancer cell proliferation and migration. nih.gov This combination of synthetic chemistry and biological testing provides a robust platform for developing next-generation therapeutics based on the 2-Amino-3-quinolin-4-yl-propionitrile scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-quinolin-4-yl-propionitrile, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions of quinoline derivatives with nitrile precursors. For example, electrophilic substitution on 3-oxo-propionitriles followed by cyclization under basic conditions (e.g., using chloroacetyl chloride) is a common approach . Solvent choice (e.g., 1,2-dimethoxyethane, DME) and temperature control are critical for minimizing side reactions. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-3-quinolin-4-yl-propionitrile, and how can data interpretation resolve structural ambiguities?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement) provides unambiguous structural confirmation, particularly for resolving stereochemical ambiguities . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish nitrile (-CN) and quinoline proton environments.

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. What are the common side products formed during the synthesis of 2-Amino-3-quinolin-4-yl-propionitrile, and how can chromatographic methods be optimized for their separation?

- Methodological Answer : Common side products include uncyclized intermediates and regioisomers due to competing electrophilic attack sites on the quinoline ring . To optimize separation:

- Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

- Adjust gradient elution rates based on polarity differences observed in TLC (Rf values).

- For crystalline impurities, recrystallize in ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for 2-Amino-3-quinolin-4-yl-propionitrile synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition-state energies and identify rate-limiting steps. For example:

- Simulate intermediates in cyclization reactions to assess steric hindrance or electronic effects.

- Compare activation energies for alternative pathways (e.g., nucleophilic vs. electrophilic mechanisms).

- Validate models using experimental kinetic data (e.g., Arrhenius plots) to refine theoretical predictions .

Q. What strategies resolve discrepancies between theoretical calculations and experimental data in the electronic properties of 2-Amino-3-quinolin-4-yl-propionitrile?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies include:

- Incorporate solvent models (e.g., PCM for polar aprotic solvents like DMF) into DFT calculations.

- Cross-validate UV-Vis absorption spectra (experimental λmax) with TD-DFT-predicted electronic transitions.

- Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions affecting charge distribution .

Q. How do solvent polarity and catalyst selection influence the stereochemical outcomes in cyclization reactions involving 2-Amino-3-quinolin-4-yl-propionitrile precursors?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring cis-cyclization. Catalysts like PdCl₂(PPh₃)₂ enable Suzuki-Miyaura cross-coupling for regioselective aryl-quinoline bonding . To control stereochemistry:

- Screen solvents (e.g., DME vs. THF) to modulate reaction kinetics.

- Employ chiral ligands (e.g., BINAP) in asymmetric catalysis for enantioselective synthesis.

- Monitor reaction progress via in-situ IR to detect intermediate tautomerization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of 2-Amino-3-quinolin-4-yl-propionitrile derivatives?

- Methodological Answer : Contradictions may stem from assay variability or impurities. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.